N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
The compound N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Its structure includes:
- N-butyl-N-methylamine at position 6 of the pyridazine ring, which enhances solubility and modulates pharmacokinetic properties.
- A 1,2,4-oxadiazole moiety at position 3, linked via an ethyl spacer. The oxadiazole ring is substituted with a 3-methylphenyl group, contributing to aromatic stacking interactions and steric bulk.
The oxadiazole and triazolo-pyridazine motifs are critical for binding to biological targets, as seen in structurally related compounds .
Properties
IUPAC Name |
N-butyl-N-methyl-3-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-4-5-13-27(3)19-10-9-17-23-24-18(28(17)25-19)11-12-20-22-21(26-29-20)16-8-6-7-15(2)14-16/h6-10,14H,4-5,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLQZFHXLLKXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=CC(=C4)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the oxadiazole and triazolo[4,3-b]pyridazine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups. Substitution reactions can result in the formation of new compounds with different substituents .
Scientific Research Applications
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
The 1,2,4-oxadiazole moiety in the target compound is unique among the analogs, offering hydrogen-bonding capabilities distinct from the trifluoromethylphenyl (VX2) or pyrrolopyridinyl (N-isopropyl derivative) groups .
Synthetic Routes :
- The oxadiazole ring in the target compound likely requires cyclization of a nitrile and hydroxylamine intermediate, as demonstrated in analogous oxadiazole syntheses .
- Suzuki-Miyaura coupling, used in Compound 38’s synthesis , could be applicable for introducing aryl groups to the triazolo-pyridazine core.
Physicochemical Properties: The 3-methylphenyl-oxadiazole substituent increases molecular weight (MW = 444.55 g/mol) compared to VX2 (MW = 377.37 g/mol), which may influence bioavailability.
Pharmacological Implications
- Target Selectivity :
The oxadiazole group’s electron-withdrawing nature may enhance binding to enzymes with polar active sites, contrasting with VX2’s trifluoromethylphenyl group, which relies on hydrophobic interactions . - Kinase Inhibition: Compound 38’s imidazo-pyridazine core shows nanomolar inhibition of Plasmodium kinases , suggesting the target compound’s triazolo-pyridazine-oxadiazole scaffold could be optimized for similar targets.
- Metabolic Stability :
The N-methyl group in the target compound may reduce metabolic oxidation compared to the N-cyclohexyl group in VX2, as observed in related N-alkylated triazoles .
Structural Characterization
- NMR and Crystallography :
highlights that substituents alter chemical shifts in specific regions (e.g., positions 29–36 in triazolo-pyridazines), which can be used to confirm the target compound’s oxadiazole-ethyl linkage . - X-ray Diffraction : SHELX software (widely used for small-molecule refinement ) would be critical for resolving the conformational flexibility introduced by the ethyl spacer.
Biological Activity
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A triazolo ring fused with a pyridazin moiety.
- An oxadiazole group that is known for its diverse biological activities.
The molecular formula is with a molecular weight of approximately 380.50 g/mol.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole derivatives exhibit a wide range of biological activities. These include:
- Anticancer Activity : Several studies have demonstrated the efficacy of oxadiazole derivatives in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of triazole and oxadiazole rings contributes to significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in cancer progression .
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell growth and survival, particularly those related to oncogenic pathways .
Case Studies
Several studies have investigated the biological activity of related compounds:
Study 1: Anticancer Efficacy
A study reported that oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The specific compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .
Study 2: Antimicrobial Activity
Another research highlighted the antibacterial properties of similar triazole derivatives. In vitro assays showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Oxadiazole A | Anticancer | 12 | MCF-7 (Breast Cancer) |
| Triazole B | Antibacterial | 0.025 | E. coli |
| Triazole C | Antifungal | 0.050 | Candida albicans |
Q & A
Q. What are the key synthetic steps for preparing this triazolo-pyridazine derivative?
The synthesis involves multi-step organic reactions:
- Cyclization : Formation of the 1,2,4-triazole ring via hydrazine derivatives reacting with carbonyl compounds under acidic conditions (e.g., HCl/EtOH) .
- Oxadiazole Formation : Coupling of the 3-methylphenyl group using 1,3-dipolar cycloaddition with nitrile oxides or via condensation of amidoximes with carboxylic acid derivatives .
- Alkylation : Introduction of the N-butyl-N-methylamine moiety using alkyl halides (e.g., butyl bromide) in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the final compound .
Q. Which analytical methods are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peaks matching calculated values) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1600 cm for triazole rings) .
Q. How is the purity of the compound assessed during synthesis?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity .
- Melting Point Analysis : Sharp melting ranges (e.g., 172–173°C) indicate crystallinity and purity .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for triazolo-pyridazine derivatives be resolved?
Discrepancies often arise from:
- Reaction Conditions : Temperature sensitivity (e.g., cyclization at 80°C vs. 100°C alters yields by 15–20%) .
- Catalyst Optimization : Use of Pd catalysts for cross-coupling steps (e.g., Pd(OAc) increases yield by 30% compared to CuBr) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, enhancing reaction efficiency .
Q. What methodologies evaluate its kinase inhibitory activity?
- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR or Aurora kinases) with ATP-competitive ELISA to measure IC values .
- Cellular Assays : Western blotting to assess phosphorylation levels of downstream targets (e.g., ERK1/2 in cancer cell lines) .
- Docking Studies : Molecular modeling (AutoDock Vina) to predict binding interactions with kinase active sites .
Q. How can structural modifications enhance solubility for in vivo studies?
- Prodrug Design : Introduce phosphate or acetyl groups at the amine moiety to improve aqueous solubility .
- Salt Formation : Use hydrochloride or mesylate salts to enhance bioavailability .
- PEGylation : Attach polyethylene glycol (PEG) chains to the N-butyl group to reduce hydrophobicity .
Q. What strategies validate structure-activity relationships (SAR) for substituent effects?
- Analog Synthesis : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess potency shifts .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions .
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression .
Q. How are mechanistic insights into kinase inhibition obtained?
- Kinetic Studies : Measure values via Lineweaver-Burk plots under varying ATP concentrations .
- Site-Directed Mutagenesis : Introduce mutations (e.g., T790M in EGFR) to confirm binding site specificity .
- Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
